molecular formula C6H4ClN3O2S B2644944 m-Azidobenzensulfonyl chloride CAS No. 134646-65-4

m-Azidobenzensulfonyl chloride

Cat. No.: B2644944
CAS No.: 134646-65-4
M. Wt: 217.63
InChI Key: NTYLHPFZQYUHHK-UHFFFAOYSA-N
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Description

m-Azidobenzensulfonyl chloride is an organosulfur compound with the molecular formula C6H4ClN3O2S. It is a derivative of benzenesulfonyl chloride, where an azido group (-N3) is substituted at the meta position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-azidobenzensulfonyl chloride typically involves the reaction of m-aminobenzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under controlled temperature conditions to ensure the formation of the azido group without side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, acetonitrile, dimethylformamide.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts, organic solvents like toluene or dichloromethane.

Major Products:

    Substitution: Sulfonamides, sulfonate esters.

    Reduction: m-Aminobenzenesulfonyl chloride.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

m-Azidobenzensulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various heterocycles and as a precursor for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking purposes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of m-azidobenzensulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The azido group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can undergo cycloaddition reactions, forming triazoles that can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: m-Azidobenzensulfonyl chloride is unique due to the position of the azido group, which provides distinct reactivity patterns and allows for the formation of specific products that are not easily accessible with other isomers. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-azidobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLHPFZQYUHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134646-65-4
Record name 3-azidobenzene-1-sulfonyl chloride
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